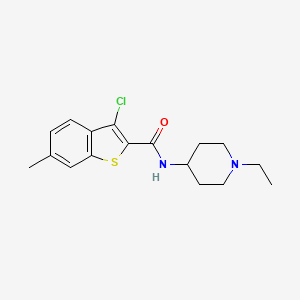

![molecular formula C23H30N4O4S B4583154 ethyl 5-(aminocarbonyl)-4-methyl-2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4583154.png)

ethyl 5-(aminocarbonyl)-4-methyl-2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate

Overview

Description

Synthesis Analysis

The synthesis of similar complex organic compounds involves multi-step chemical reactions, often starting from simpler molecules through a series of reactions that introduce various functional groups. For example, compounds such as ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were synthesized through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, showcasing a method that might be analogous to the synthesis of our target compound (H. M. Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of complex compounds is often elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and crystallography. These techniques provide detailed insights into the arrangement of atoms within a molecule and the stereochemistry of the compound. For instance, the crystal structure of related compounds has been determined to reveal their molecular geometry and confirm the presence of specific functional groups, indicative of the approach taken to analyze the target compound's structure (L. Minga, 2005).

Chemical Reactions and Properties

The chemical behavior of such compounds under various conditions can be studied to understand their reactivity and stability. This includes reactions with amines, leading to the formation of derivatives that exhibit different properties. For example, the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines demonstrates the potential chemical transformations our target compound might undergo (Anastasia Vasileva et al., 2018).

Scientific Research Applications

Synthesis of Novel Derivatives

Research has demonstrated the utility of related thiophene derivatives in synthesizing a range of compounds with potential biological activities. For instance, Faty et al. (2010) explored the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from a thiophene carboxylate similar to the compound . These compounds exhibited notable antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Faty, Hussein, & Youssef, 2010).

Antimicrobial Activity

Bektaş et al. (2010) reported on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which were synthesized from reactions involving various ester ethoxycarbonylhydrazones with primary amines. This research suggests that derivatives similar to the compound could possess significant antimicrobial properties, offering avenues for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Biological Activities of Hybrid Molecules

In another study, Başoğlu et al. (2013) focused on the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate. These compounds were tested for their antimicrobial, antilipase, and antiurease activities, demonstrating the compound's potential as a precursor in synthesizing biologically active molecules (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Vasodilation Properties

Girgis et al. (2008) explored the synthesis of new 3-pyridinecarboxylates with potential vasodilation properties, using reactions that involve secondary amines like piperidine or morpholine. This research suggests the relevance of such derivatives in cardiovascular applications, highlighting the versatility of thiophene derivatives in synthesizing compounds with varied pharmacological activities (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).

properties

IUPAC Name |

ethyl 5-carbamoyl-4-methyl-2-[[2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4S/c1-5-31-23(30)19-16(4)20(21(24)29)32-22(19)25-18(28)13-26-10-11-27(15(3)12-26)17-8-6-14(2)7-9-17/h6-9,15H,5,10-13H2,1-4H3,(H2,24,29)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPRRNCAIBBEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCN(C(C2)C)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-carbamoyl-4-methyl-2-({[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

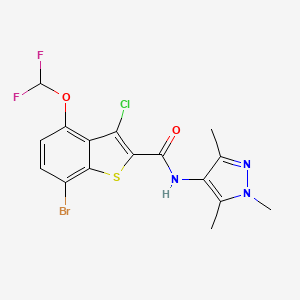

![(2-chlorobenzylidene)(4-{4-[(2-chlorobenzylidene)amino]benzyl}phenyl)amine](/img/structure/B4583079.png)

![6-{[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4583087.png)

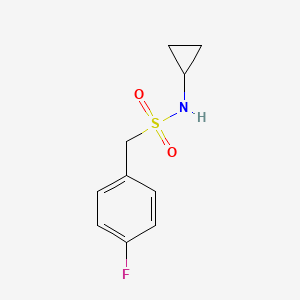

![N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4583102.png)

![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4583107.png)

![N-bicyclo[2.2.1]hept-2-yl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4583124.png)

![[2,5-diamino-4-(methylthio)thieno[2,3-d]pyrimidin-6-yl](4-methoxyphenyl)methanone](/img/structure/B4583127.png)

![1-[(2,5-difluorophenyl)sulfonyl]-2-(2-furyl)pyrrolidine](/img/structure/B4583134.png)

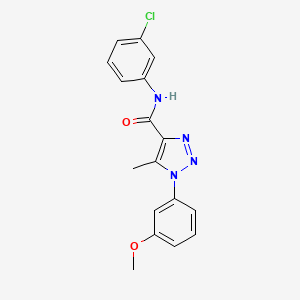

![(4-chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4583146.png)

![diethyl [1,4-phenylenebis(methylene)]biscarbamate](/img/structure/B4583157.png)

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4583164.png)